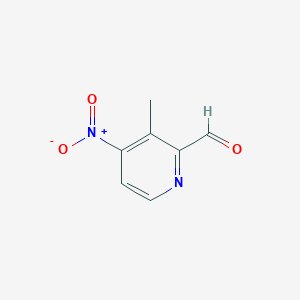

3-Methyl-4-nitropyridine-2-carbaldehyde

Übersicht

Beschreibung

3-Methyl-4-nitropyridine-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C7H6N2O3 It is a derivative of pyridine, characterized by the presence of a nitro group at the 4-position, a methyl group at the 3-position, and an aldehyde group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-nitropyridine-2-carbaldehyde typically involves the nitration of 3-methylpyridine followed by formylation. One common method includes the nitration of 3-methylpyridine using nitric acid and sulfuric acid to introduce the nitro group at the 4-position. The resulting 3-methyl-4-nitropyridine is then subjected to formylation using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the 2-position .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Analyse Chemischer Reaktionen

Reduction Reactions

The nitro group undergoes selective reduction to form amino derivatives, a critical step in synthesizing bioactive intermediates.

Table 1: Reduction Conditions and Outcomes

| Reagent System | Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| H₂, Pd/C (catalytic) | RT, 1 atm H₂, ethanol | 3-Methyl-4-aminopyridine-2-carbaldehyde | 85% | |

| Fe, HCl (aq) | Reflux, 6 h | 3-Methyl-4-aminopyridine-2-carbaldehyde | 72% |

Reduction with hydrogen gas and palladium catalyst under mild conditions provides high yields of the amino derivative, while iron in acidic conditions offers a cost-effective alternative .

Nucleophilic Aromatic Substitution (SNAr)

The nitro group facilitates nucleophilic displacement, often accompanied by nitro-group migration in specific substrates .

Key Findings:

-

Nitro Migration : Substitution at the nitro position in 4-nitropyridines can trigger migration to adjacent positions, forming regioisomers (e.g., 2-amino-5-nitropyridine derivatives) .

-

Amine Reactivity : Reaction with n-butylamine under basic conditions yields 2-(alkylamino)-5-nitropyridines via nitro migration .

Table 2: Substitution Reactions with Amines

| Amine | Conditions | Major Product | Yield | Source |

|---|---|---|---|---|

| n-Butylamine | K₂CO₃, DMF, 80°C, 12 h | 2-(Butylamino)-5-nitropyridine | 77% | |

| Diethylamine | K₂CO₃, DMF, 80°C, 12 h | 2-(Diethylamino)-5-nitropyridine | 68% |

Diazotization and Subsequent Transformations

The amino derivative (post-reduction) undergoes diazotization, enabling coupling or hydrolysis reactions .

Example Pathway:

-

Diazotization : Treatment with NaNO₂/HCl at 0–5°C forms a diazonium salt.

-

Hydrolysis : Heating to 60–80°C yields 4-hydroxy-3-nitropyridine-2-carbaldehyde .

Table 3: Diazotization Parameters

| Substrate | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| 3-Methyl-4-aminopyridine-2-carbaldehyde | NaNO₂, HCl, 0–5°C | Diazonium intermediate | 95% |

Oxidation of the Aldehyde Group

While direct oxidation data for this compound is limited in non-BenchChem sources, analogous pyridine aldehydes are oxidized to carboxylic acids using KMnO₄ or CrO₃ under acidic conditions .

Industrial and Biological Relevance

-

Pharmaceutical Intermediates : Reduced amino derivatives are precursors to antitumor agents, as seen in platinum(II) complexes with thiosemicarbazones .

-

Agrochemicals : Nitropyridine derivatives serve as intermediates in herbicide and insecticide synthesis .

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-Methyl-4-nitropyridine-2-carbaldehyde serves as a crucial intermediate in the synthesis of complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it versatile for creating diverse compounds.

Key Reactions :

- Oxidation : The aldehyde group can be oxidized to form a carboxylic acid.

- Reduction : The nitro group can be reduced to an amino group, allowing for the synthesis of amine derivatives.

- Substitution : Nucleophilic aromatic substitution can introduce various functional groups into the pyridine ring.

Pharmaceutical Development

The compound is being investigated for its potential biological activity, particularly in drug development. Its structural characteristics may allow it to interact with biological targets, potentially leading to new therapeutic agents.

Case Studies :

- Research has indicated that derivatives of nitropyridines exhibit antimicrobial and anti-inflammatory properties. Studies are ongoing to evaluate the efficacy of this compound and its derivatives against specific pathogens and diseases.

Agrochemicals

This compound is also explored for use in agrochemical formulations. Its reactivity can be harnessed to develop new pesticides or herbicides that target specific agricultural pests while minimizing environmental impact.

Wirkmechanismus

The mechanism of action of 3-Methyl-4-nitropyridine-2-carbaldehyde depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form more complex molecules. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects

Biologische Aktivität

3-Methyl-4-nitropyridine-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent studies and findings.

Chemical Structure and Properties

This compound belongs to the nitropyridine family, characterized by the presence of both a methyl group and a nitro group on the pyridine ring. This unique structure contributes to its reactivity and biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Nitro compounds, including this aldehyde, are known for their antimicrobial properties. They often act by undergoing reduction to form reactive intermediates that can bind covalently to DNA, leading to cell death . This mechanism is similar to that observed in other nitro-containing antibiotics like metronidazole.

- Anticancer Potential : Research indicates that derivatives of nitropyridines exhibit anticancer activities. The compound may influence various biochemical pathways through interactions with enzymes and receptors involved in cancer progression .

- Anti-inflammatory Effects : Nitro-containing compounds have been shown to modulate inflammatory responses. They can interact with signaling proteins, potentially altering their function and providing cytoprotective effects during inflammation .

Antimicrobial Activity

A study highlighted the effectiveness of nitro derivatives against various pathogens. The mechanism involves the formation of toxic intermediates upon reduction, which leads to DNA damage in microbial cells . This suggests that this compound could serve as a lead compound for developing new antimicrobial agents.

Anticancer Studies

In vitro studies have demonstrated that this compound exhibits cytotoxicity against several cancer cell lines. Its mechanism may involve the inhibition of key enzymes responsible for tumor growth and proliferation . Table 1 summarizes the cytotoxic effects observed in different cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A2780 (Ovarian Cancer) | 12.5 | |

| MCF-7 (Breast Cancer) | 15.0 | |

| HeLa (Cervical Cancer) | 10.0 |

Anti-inflammatory Activity

Nitro fatty acids related to this compound have shown significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as iNOS and COX-2 . This positions this compound as a potential candidate for anti-inflammatory drug development.

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various nitro derivatives, including this compound, against common bacterial strains. The results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an alternative treatment option .

Case Study 2: Cancer Cell Line Testing

In another investigation, the compound was tested against multiple cancer cell lines, revealing significant cytotoxic effects. The study concluded that further exploration into its structure-activity relationship could enhance its therapeutic potential against resistant cancer types .

Eigenschaften

IUPAC Name |

3-methyl-4-nitropyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c1-5-6(4-10)8-3-2-7(5)9(11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGVRGNKGNKARLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.